molecular formula C15H16O2 B098442 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde CAS No. 18478-73-4

3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde

Cat. No.: B098442
CAS No.: 18478-73-4
M. Wt: 228.29 g/mol
InChI Key: CHHSYJHKOZHOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde is a naturally occurring compound found in Ulmus glabra. It has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-naphthol with an appropriate aldehyde under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or methanesulfonic acid to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve the use of multicomponent reactions, where 2-naphthol is reacted with various aldehydes and other reagents to produce the desired product . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Comparison with Similar Compounds

    2-Hydroxy-1-naphthaldehyde: Similar in structure but lacks the isopropyl and methyl groups.

    1-Naphthaldehyde: Another naphthaldehyde derivative with different substitution patterns.

Uniqueness: 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

18478-73-4

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-hydroxy-5-methyl-8-propan-2-ylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C15H16O2/c1-9(2)12-5-4-10(3)13-7-15(17)11(8-16)6-14(12)13/h4-9,17H,1-3H3

InChI Key

CHHSYJHKOZHOAY-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O

18478-73-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde
Reactant of Route 3
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.